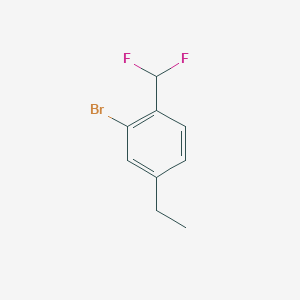

2-Bromo-1-(difluoromethyl)-4-ethylbenzene

Description

Properties

IUPAC Name |

2-bromo-1-(difluoromethyl)-4-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOGNYYTKCVDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene typically involves the bromination of 1-(difluoromethyl)-4-ethylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-4-ethylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of 1-(difluoromethyl)-4-ethylphenol or 1-(difluoromethyl)-4-ethylamine.

Oxidation: Formation of 2-bromo-1-(difluoromethyl)-4-ethylbenzaldehyde or 2-bromo-1-(difluoromethyl)-4-ethylbenzoic acid.

Reduction: Formation of 2-bromo-1-methyl-4-ethylbenzene.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-ethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethyl group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties and applications can be contextualized by comparing it to structurally related brominated and fluorinated benzene derivatives:

Key Observations:

Halogen Diversity :

- Bromine at the 2-position (as in the target compound) is common in cross-coupling reactions, whereas chloro or fluoro substituents (e.g., in 2-Bromo-3-chloro-4-fluoro-1-methylbenzene ) may alter reactivity and toxicity profiles .

- Difluoromethyl groups (CF₂H) in the target compound enhance metabolic stability compared to trifluoromethyl (CF₃) analogs, as CF₂H balances lipophilicity and electronic effects .

Fluorination Patterns :

Biological Activity

Chemical Structure and Properties

Chemical Formula : C10H10BrF2

Molecular Weight : 251.09 g/mol

CAS Number : 17701-48-1

The compound features a bromine atom and two fluorine atoms attached to a benzene ring, which contributes to its unique chemical properties. The presence of these halogens can influence the compound's reactivity and interaction with biological systems.

The biological activity of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, potentially leading to increased membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that halogenated aromatic compounds can exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains by disrupting cellular processes or damaging cell membranes.

Anticancer Potential

Certain studies have suggested that brominated compounds may possess anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, such as the modulation of signaling pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of several halogenated compounds, including 2-Bromo-1-(difluoromethyl)-4-ethylbenzene. The results indicated significant inhibition of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of brominated compounds, highlighting their ability to induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . Although specific data on 2-Bromo-1-(difluoromethyl)-4-ethylbenzene was limited, the findings support further investigation into its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene typically involves:

- Starting Materials : Ethylbenzene and appropriate brominating agents.

- Reaction Conditions : The reaction is generally conducted under controlled temperatures using solvents like dichloromethane.

- Purification : Post-reaction purification is achieved through chromatography techniques.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C10H10BrF2 |

| Molecular Weight | 251.09 g/mol |

| CAS Number | 17701-48-1 |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Anticancer Activity | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.